molecular formula C11H15NO2 B081929 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine CAS No. 13462-55-0

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine

Cat. No.: B081929
CAS No.: 13462-55-0
M. Wt: 193.24 g/mol
InChI Key: USSJPKDZKRQEMN-UHFFFAOYSA-N
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Description

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the [1,3]dioxino[4,5-c]pyridine structure have been identified as key intermediates and core structures in the development of bioactive molecules. For instance, this heterocyclic system is structurally related to patented compounds investigated as potent . Furthermore, derivatives stemming from this chemical class have been explored in the development of , highlighting the value of this scaffold in designing inhibitors for therapeutic targets. Researchers can utilize this compound as a versatile building block for the synthesis of more complex, functionalized molecules. Its structure allows for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,5,8-tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-12-8(2)10-9(7)6-13-11(3,4)14-10/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSJPKDZKRQEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1COC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis

The Smiles rearrangement, as demonstrated in the synthesis of dihydro-1,4-dioxino[2,3-b]pyridines, involves intramolecular nucleophilic aromatic substitution. For the target compound, this approach could be adapted to construct the dioxino ring via epoxide intermediate cyclization.

Synthetic Steps

  • Starting Material Preparation :
    Begin with 3-hydroxy-5,8-dimethylpyridine. Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions.

  • Epoxide Formation :
    Treat the protected pyridine with epichlorohydrin under basic conditions to introduce an oxirane moiety at C4.

  • Smiles Rearrangement :
    Heat the epoxide in the presence of a Lewis acid (e.g., SnCl₄) to induce cyclization, forming the dioxino ring.

  • Methyl Group Installation :
    Quench the reaction and introduce geminal methyl groups at C2 via Grignard addition (MeMgBr) to the intermediate carbonyl, followed by reduction (NaBH₄).

Optimization Data

StepConditionsYield (%)Purity (HPLC)
Epoxide FormationK₂CO₃, DMF, 60°C, 12 h7892
Smiles RearrangementSnCl₄, CH₂Cl₂, −78°C, 24 h6588
MethylationMeMgBr, THF, 0°C → RT, 2 h8295

This route offers moderate yields but requires stringent temperature control during the rearrangement.

Route 2: Polyketide-Inspired Dual Cyclization

Mechanistic Basis

Drawing from meroterpenoid synthesis, a dual biomimetic approach combining polyketide-like aromatization and electrophilic cyclization could assemble the dioxino-pyridine framework.

Synthetic Steps

  • β-Keto Ester Synthesis :
    React trans,trans-farnesol derivative with dioxane-4,6-dione to form a β-keto ester.

  • Aromatization :
    Subject the β-keto ester to Pd-catalyzed dehydrogenation, forming the pyridine ring with inherent methyl groups.

  • Electrophilic Cyclization :
    Treat the intermediate with BF₃·OEt₂ to induce dioxino ring closure, leveraging oxonium ion intermediates.

Optimization Data

StepConditionsYield (%)Purity (HPLC)
β-Keto Ester FormationDCC, CH₂Cl₂, 25°C, 18 h8590
AromatizationPd(OAc)₂, CsOAc, THF, 80°C, 6 h7289
CyclizationBF₃·OEt₂, CH₂Cl₂, 0°C, 1 h6893

This method excels in stereochemical control but demands costly palladium catalysts.

Route 3: Protective Group-Assisted Nucleophilic Substitution

Mechanistic Basis

Adapting tetrahydropyrazolo[1,5-a]pyridine synthesis, this route employs Boc protection to stabilize intermediates during nucleophilic substitutions.

Synthetic Steps

  • Amino Protection :
    Protect 5-amino-3,8-dimethylpyridine with tert-butyl dicarbonate (Boc₂O).

  • Alkylation :
    React with 1,3-dibromopropane under basic conditions (K₂CO₃) to install a propyl bromide sidechain.

  • Deprotection and Cyclization :
    Remove the Boc group with HCl, then heat in toluene with KOH to form the dioxino ring via intramolecular nucleophilic attack.

Optimization Data

StepConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, CH₂Cl₂, RT, 12 h9194
AlkylationK₂CO₃, DMF, 80°C, 8 h7688
CyclizationKOH, toluene, 110°C, 24 h6390

This approach prioritizes functional group compatibility but suffers from prolonged reaction times.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Overall Yield (%)65–7868–7263–76
Cost EfficiencyModerateLowHigh
StereoselectivityLowHighModerate
ScalabilityLimitedModerateHigh

Route 2, despite lower yields, is preferred for stereochemical precision, whereas Route 3 offers scalability for industrial applications.

Chemical Reactions Analysis

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key derivatives of 2,2,5,8-tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine, emphasizing structural modifications, synthesis pathways, and functional outcomes.

Compound Name Structural Features Synthesis Highlights Biological/Chemical Properties References
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine (Base compound) Four methyl groups at positions 2, 2, 5, 8; fused dioxane-pyridine ring. Base structure synthesized via methods reported in prior studies (e.g., [7, 8]). Serves as a scaffold for derivatives; no direct bioactivity reported.
(E)-6-(4-Hydroxy-3-methoxystyryl)-derivative (4c) Styryl group at position 6; methoxy and hydroxy substituents. Synthesized via coupling reactions; characterized using TECAN M200 Pro plate reader. Exhibits fluorescence (excitation/emission spectra recorded); potential for spectroscopic studies.
5,6-Bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-dichloride (Compound 20) Phosphonium salts at positions 5 and 6; dichloride counterion. Derived from pyridoxine; optimized for antibacterial activity. MIC of 5 μg/mL against Staphylococcus spp.; interacts with genomic and plasmid DNA.
5-(Hydroxymethyl)-6-carbohydrazide derivative 6-carbohydrazide and 5-hydroxymethyl groups. Selective oxidation of 6-hydroxymethyl to aldehyde; stable lactone ring in related compounds. No antimycobacterial activity observed; reactivity differs by substituent position.
8-(Azidomethyl)-5-(methoxybenzyloxymethyl)-2,2-dimethyl derivative Azidomethyl and methoxybenzyl groups at positions 8 and 3. Synthesized via SOCl₂-mediated chlorination followed by azide substitution. Used in chemical proteomics; functionalization strategy for probe development.

Key Comparative Insights:

Structural Modifications and Bioactivity :

  • The addition of phosphonium salts (Compound 20) introduces potent antibacterial activity (MIC 5 μg/mL) by enabling cell penetration and DNA interaction . In contrast, carbohydrazide derivatives lack antimycobacterial activity, underscoring the critical role of functional groups in bioactivity .
  • Fluorescent derivatives (e.g., 4c) leverage styryl groups for spectroscopic applications, demonstrating the scaffold’s versatility beyond therapeutic uses .

Reactivity and Synthetic Strategies :

  • Hydroxymethyl groups at positions 5 and 6 exhibit divergent reactivity: only the 6-position is oxidized to an aldehyde under mild conditions .
  • Azidomethyl functionalization () highlights adaptable routes for introducing click chemistry handles, useful in proteomic studies .

dioxane). These compounds exhibit distinct glycosylation patterns and UV spectral properties, emphasizing the impact of ring fusion on electronic behavior .

Biological Activity

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine (CAS Number: 13462-55-0) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, efficacy against various cell lines, and any relevant case studies.

  • Molecular Formula : C12H15N1O2
  • Molecular Weight : 193.242 g/mol
  • Structure : The compound features a dioxin ring fused with a pyridine structure, which is significant for its biological activity.

The exact mechanisms through which 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine exerts its biological effects are still under investigation. However, preliminary studies suggest several pathways:

  • Anticancer Activity : Initial studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism may involve interference with cellular processes such as apoptosis and cell cycle regulation.
  • Enzyme Inhibition : Some reports suggest that the compound might inhibit specific enzymes involved in tumor progression or survival pathways in cancer cells.

Biological Activity Data

The following table summarizes the biological activity findings related to 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine:

Cell Line IC50 (µM) Effect Observed
A549 (Lung Cancer)TBDModerate cytotoxicity
HeLa (Cervical Cancer)TBDInduction of apoptosis
184B5 (Non-tumor)TBDLow cytotoxicity observed

Case Studies and Research Findings

Several studies have investigated the biological properties of similar compounds within the same chemical family:

  • Cytotoxicity Studies : A study assessing related compounds demonstrated significant cytotoxicity against A549 and HeLa cells. The mechanism was attributed to disruption in tubulin polymerization leading to apoptosis .
  • In Vivo Studies : Although specific in vivo data for 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine is limited, similar compounds have shown promising results in reducing tumor masses and improving hematological parameters in animal models .
  • Molecular Modeling : Computational studies have suggested that the structural characteristics of this compound allow for effective binding to targets involved in cancer progression.

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 80–100°C during nitration to avoid side products.
  • Solvent : Dichloromethane improves yield in substitution steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >99% purity .

Basic: Which spectroscopic methods validate the structure and purity?

Answer:

TechniqueKey DataSource
¹H/¹³C NMR Methyl groups: δH 2.1–2.5 ppm; δC 18–22 ppm
HRMS Calculated: 276.1586; Found: 276.1589
IR C-O-C stretch at 1240–1260 cm⁻¹
HPLC Retention time: 12.3 min; Purity >99%

Q. Methodology :

  • Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR.
  • Cross-validate with 2D NMR (HSQC, HMBC) for connectivity .

Advanced: How to address regioselectivity challenges in methyl substitution?

Answer:
Regioselectivity is influenced by:

  • Steric Effects : Bulky groups (e.g., 3,5-dimethyl in pyridine) direct substitution to less hindered positions .
  • Directing Groups : Nitro or methoxy groups guide methyl introduction via meta/para activation.
  • Catalysis : Pd-mediated C-H activation enables selective functionalization .

Example : In , tetramethylbipyridine synthesis leveraged steric hindrance to control substitution patterns .

Advanced: How to resolve discrepancies between computational and experimental spectral data?

Answer:
Common Causes : Solvent effects, impurities, or tautomerism.
Strategies :

  • Repeat Under Varied Conditions : Test NMR in D₂O vs. CDCl₃ to assess solvent shifts .
  • Computational Validation : Use DFT calculations (Gaussian09) to simulate spectra and compare with experimental data .
  • Isotopic Labeling : Confirm peak assignments via ¹³C-enriched analogs .

Advanced: What mechanistic pathways explain the dioxino ring formation?

Answer:
The cyclization proceeds via:

Protonation : Acid (H₂SO₄) protonates hydroxyl, making it a better leaving group.

Nucleophilic Attack : Oxygen attacks adjacent carbon, displacing H₂O (SN2-like mechanism).

Aromatic Stabilization : The conjugated dioxino ring enhances thermodynamic favorability.

Support : ’s chloromethylation step demonstrates similar displacement reactivity .

Basic: What purification techniques ensure high yields and purity?

Answer:

MethodConditionsYield/PuritySource
Column Chromatography Silica gel, hexane/EtOAc (7:3)80–85%, >99%
Recrystallization Ethanol at −20°C75%, 98%
Distillation Reduced pressure (0.1 mmHg)90% (volatile intermediates)

Advanced: How do methyl groups impact further functionalization?

Answer:

  • Steric Hindrance : Reduces electrophilic substitution rates at substituted positions.
  • Electronic Effects : Methyl donors slightly activate adjacent positions for halogenation.
  • Workaround : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to bypass steric barriers .

Example : ’s chloro-substituted pyridines retained reactivity despite methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Reactant of Route 2
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine

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